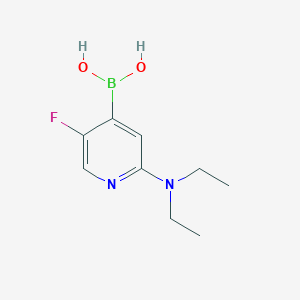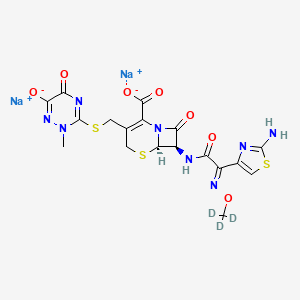
Cy5.5 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5.5 azide is a fluorescent dye belonging to the cyanine dye family. It is known for its far-red to near-infrared emission, making it highly suitable for various imaging applications, including live organism imaging. The compound is often used in click chemistry due to its azide functional group, which allows it to react with alkyne-containing molecules to form stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5.5 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. The typical synthetic route involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine bridge and the indolenine or benzoindole chromophores.
Introduction of the Azide Group: The azide group is introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
Chemical Reactions Analysis
Types of Reactions
Cy5.5 azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN in an organic solvent.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications, including bioconjugation and imaging .
Scientific Research Applications
Cy5.5 azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cy5.5 azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and fluorescent. This property allows this compound to be used as a fluorescent label for various biomolecules, enabling their detection and visualization in complex biological systems .
Comparison with Similar Compounds
Similar Compounds
Cy5 azide: Another cyanine dye with similar properties but different emission wavelengths.
Alexa Fluor 647 azide: A commercially available dye with similar fluorescence characteristics.
DyLight 649 azide: Another fluorescent dye used for similar applications.
Uniqueness
Cy5.5 azide is unique due to its far-red to near-infrared emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly suitable for in vivo imaging applications .
Properties
Molecular Formula |
C45H51ClN6O |
|---|---|
Molecular Weight |
727.4 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C45H50N6O.ClH/c1-44(2)39(50(5)37-28-26-33-19-13-15-21-35(33)42(37)44)23-10-7-6-8-11-24-40-45(3,4)43-36-22-16-14-20-34(36)27-29-38(43)51(40)32-17-9-12-25-41(52)47-30-18-31-48-49-46;/h6-8,10-11,13-16,19-24,26-29H,9,12,17-18,25,30-32H2,1-5H3;1H |
InChI Key |
JDQLDOBBGMFNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14094768.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094782.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094791.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094817.png)
![9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094820.png)
![4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)
![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)

![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14094849.png)
![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14094855.png)
![3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14094862.png)
